3-Hydroxy-1-methyl-2(1h)-pyridinethione
Description
Contextualization within Heterocyclic Chemistry Research
3-Hydroxy-1-methyl-2(1h)-pyridinethione belongs to the pyridinethione class of compounds, which are sulfur-containing heterocycles. ontosight.aiontosight.ai Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of many pharmaceutical and agrochemical products. ontosight.ainih.gov The pyridine (B92270) ring itself is a fundamental structure in numerous natural products, including vitamins and alkaloids, and is a core component of many synthetic drugs. nih.govwikipedia.org
The introduction of a thione group (C=S) and a hydroxyl group (-OH) onto the N-methylated pyridine framework creates a molecule with a specific electronic and structural arrangement. ontosight.ai This unique combination of functional groups makes pyridinethiones a versatile scaffold in medicinal chemistry and materials science. ontosight.aifrontiersin.org Researchers are particularly interested in how these functional groups influence the molecule's reactivity, stability, and interactions with biological systems. ontosight.aiontosight.ai The study of such derivatives contributes to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds.
Overview of Key Research Areas and Significance
Academic research on this compound and related compounds has focused on several key areas, primarily driven by the molecule's distinct structural features. The arrangement of the hydroxyl and thione groups confers potential biological activity and makes the compound a candidate for various biomedical applications. ontosight.ai
One significant area of investigation is its potential as an antioxidant . The presence of a hydroxyl group may allow the molecule to scavenge free radicals, which is a crucial mechanism for protecting cells from oxidative stress. ontosight.ai Oxidative damage is implicated in a wide range of diseases, making the development of new antioxidant compounds a priority in medicinal chemistry. ontosight.ainih.gov
Furthermore, the molecular structure makes this compound an effective chelating agent , capable of binding to metal ions. This property is characteristic of the broader class of hydroxypyridinones and pyridinethiones, which are well-known for their ability to form stable complexes with metals like iron(III). acs.org This has led to investigations into their use for conditions related to metal overload and as components in novel materials and catalysts. The ability to sequester metal ions is also linked to the antimicrobial mechanisms of related compounds, such as zinc pyrithione (B72027). nih.gov
The compound's potential antimicrobial properties are also a focus of research. ontosight.ai Studies on similar pyridinethione structures have demonstrated antibacterial and antifungal activities, suggesting that this compound could serve as a lead compound for the development of new antimicrobial agents. ontosight.aiontosight.ai
The physical and chemical properties of this compound are foundational to this research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H7NOS |
| Molecular Weight | 141.19 g/mol |
| IUPAC Name | 3-hydroxy-1-methylpyridine-2-thione |
| CAS Number | 79246-92-7 |
| ChEMBL ID | CHEMBL1650621 |
| Monoisotopic Mass | 141.02483502 Da |
Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1-methylpyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEXIHSVVCJZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=S)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy 1 Methyl 2 1h Pyridinethione
Established Synthetic Routes to 3-Hydroxy-1-methyl-2(1h)-pyridinethione
The synthesis of this compound is primarily achieved through multi-step sequences that construct the core heterocyclic structure and then introduce the key functional groups. The most common strategies involve the initial synthesis of an oxygen-containing precursor, 3-hydroxy-1-methyl-2(1H)-pyridinone, followed by a thionation reaction.
Strategies from Pyridinones and Thiopyrones
The conversion of a pyridinone to a pyridinethione is a direct and widely used method. This transformation involves the replacement of the carbonyl oxygen atom at the C2 position with a sulfur atom. The immediate precursor for this reaction is 3-hydroxy-1-methyl-2(1H)-pyridinone. The process, known as thionation, is typically achieved using specialized sulfur-transfer reagents.
Commonly employed thionating agents for converting amides and lactams (the pyridinone ring contains a cyclic amide structure) to their thio-analogues include Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org The reaction involves heating the pyridinone precursor with the thionating agent in an anhydrous, high-boiling solvent such as toluene (B28343) or pyridine (B92270).
Table 1: Common Thionation Reagents for Pyridinone Conversion
| Reagent | Chemical Name | Typical Conditions |
|---|---|---|
| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | Reflux in toluene or xylene |
| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in pyridine or dioxane |
General Alkylation and Thionation Approaches
A more comprehensive synthetic approach involves building the molecule from simpler precursors. This pathway can be broken down into three principal stages: formation of the 3-hydroxy-2(1H)-pyridinone ring, N-alkylation to introduce the methyl group, and the final thionation step.
Pyridinone Ring Formation : The synthesis of the 3-hydroxy-2(1H)-pyridinone core can be achieved via several methods, including cyclocondensation reactions. frontiersin.org One established route involves the reaction of dimethyl 3-oxopentanedioate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a primary amine, catalyzed by an agent like L-proline. nih.gov Another strategy starts with halogenated 2,3-dimethoxypyridines, which can undergo demethylation to yield the 3-hydroxy-2-methoxypyridine intermediate, a precursor to the pyridinone. frontiersin.orgnih.gov
N-Alkylation : Once the 3-hydroxy-2(1H)-pyridinone scaffold is obtained, the methyl group is introduced at the nitrogen atom. This is a standard N-alkylation reaction, typically performed by treating the pyridinone with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the ring nitrogen.
Thionation : The final step is the conversion of the C2-carbonyl group of 3-hydroxy-1-methyl-2(1H)-pyridinone to a thiocarbonyl, as described in section 2.1.1. This completes the synthesis of the target compound.
This stepwise approach allows for flexibility, as different alkyl groups can be introduced in the N-alkylation step to produce a variety of N-substituted analogues.
Synthesis of Analogues and N-Substituted Derivatives of this compound
The core structure of this compound can be chemically modified to produce a range of analogues and derivatives. These modifications can occur at the nitrogen atom, the sulfur atom, or on the pyridine ring itself.
N-Substituted Derivatives : A common strategy for creating analogues involves replacing the N-methyl group with other substituents. This is achieved during the synthetic sequence by using different primary amines in the initial ring-forming reaction or by employing various alkylating agents (e.g., ethyl iodide, benzyl (B1604629) bromide) in the N-alkylation step instead of a methylating agent. researchgate.net
S-Alkylated Derivatives : The sulfur atom of the pyridinethione is nucleophilic and can be alkylated to form S-substituted derivatives (thioethers). This reaction is typically carried out by treating the pyridinethione with an alkyl halide, such as ethyl chloroacetate (B1199739) or phenacyl chloride, in the presence of a base. nih.gov This derivatization changes the thione group to a thioether, significantly altering the electronic properties of the molecule.
Ring-Substituted Analogues : Modifications to the pyridine ring itself provide another route to new analogues. For instance, starting with a halogenated pyridine precursor allows for the introduction of various aryl or other groups via cross-coupling reactions, such as the Suzuki coupling, before the final ring closure or functional group transformations. frontiersin.orgnih.gov
Table 2: Strategies for the Synthesis of Analogues and Derivatives
| Modification Site | Strategy | Example Reagents | Resulting Structure |
|---|---|---|---|
| Nitrogen (N1) | Use of alternative primary amines in initial synthesis or different alkylating agents | Ethylamine, Benzylamine, Propyl Iodide | N-ethyl, N-benzyl, or N-propyl analogues |
| Sulfur (S2) | S-alkylation of the final pyridinethione | Ethyl chloroacetate, Chloroacetonitrile | 2-(carboxymethyl)thio or 2-(cyanomethyl)thio derivatives |
Optimization of Synthetic Pathways and Reaction Conditions
Optimizing the synthesis of this compound focuses on improving reaction efficiency, increasing yields, simplifying purification, and reducing environmental impact. Key areas for optimization include the choice of reagents and the application of modern synthetic techniques.
A critical step for optimization is the thionation reaction. The choice of thionating agent and reaction conditions can significantly impact the outcome. While Lawesson's reagent is effective, alternative reagents and conditions have been developed. For example, the use of a system comprising PSCl₃/H₂O/Et₃N under solventless microwave irradiation has been reported as a clean, rapid, and efficient method for the thionation of various carbonyl compounds. organic-chemistry.org Microwave-assisted synthesis often leads to dramatically reduced reaction times and improved yields compared to conventional heating.
Table 3: Comparison of Thionation Conditions for Potential Optimization
| Method | Reagent | Conditions | Advantages |
|---|---|---|---|
| Conventional | Lawesson's Reagent | Reflux in Toluene (8-12 hours) | Well-established, reliable |
| Conventional | P₄S₁₀ | Reflux in Pyridine (6-10 hours) | Effective, traditional method |
By carefully selecting reagents and employing modern synthetic methods like microwave-assisted synthesis and one-pot procedures, the pathway to this compound can be made more efficient and sustainable.
Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 1 Methyl 2 1h Pyridinethione
Tautomeric Equilibria Research (Thione-Thiol Tautomerism)
The phenomenon of tautomerism is a critical aspect of the chemical behavior of 3-Hydroxy-1-methyl-2(1h)-pyridinethione, specifically the equilibrium between its thione and thiol forms. This equilibrium can be influenced by various factors, including the solvent environment. In solution, particularly in polar solvents, the thione form is generally favored, a trend that is also observed with related compounds like 2-mercaptopyridines. cdnsciencepub.com Conversely, in dilute solutions of nonpolar solvents, the thiol tautomer tends to predominate. cdnsciencepub.com The interconversion between these two forms is a dynamic process, with studies on analogous compounds indicating that the transformation from the thiol to the thione form can occur over time, eventually leading to the formation of corresponding symmetrical disulfides. cdnsciencepub.com
Experimental Probes of Tautomerism
Experimental investigations into the tautomeric equilibrium of pyridinethiones often employ spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR) spectroscopy has been utilized to study the solvent-dependent tautomerization of the related 2-pyridinethiol/2-pyridinethione system. acs.orgmiami.edu Such studies have shown no spectroscopic evidence for the S-H stretch of the thiol form in various organic solvents, indicating a strong preference for the thione tautomer in these environments. acs.orgmiami.edu Ultraviolet-visible (UV-VIS) absorption spectroscopy is another powerful tool, revealing that polar solvents and self-association significantly shift the equilibrium toward the thione form in 2- and 4-mercaptopyridines. cdnsciencepub.com Furthermore, calorimetric measurements in solution have provided quantitative data on the enthalpy of tautomerization, confirming the greater stability of the thione form in certain solvents. acs.orgmiami.edu
Computational Modeling of Tautomeric Stability and Forms
Computational chemistry provides valuable insights into the relative stabilities of tautomers and the transition states governing their interconversion. rsc.org Ab initio and density functional theory (DFT) calculations have been applied to model the tautomerism of pyridine-2(1H)-thione and related systems. acs.orgrsc.org These theoretical studies often corroborate experimental findings, showing that while the thiol form may be more stable in the gas phase, the thione form is favored in solution due to its larger dipole moment. acs.orgmiami.edu For instance, solvent-field relative energy calculations have shown that even in a nonpolar solvent like cyclohexane, the thione tautomer is favored. acs.orgmiami.edu Computational models can also predict the energy barrier for intramolecular tautomerization, which is often found to be high, suggesting that the process may be facilitated by intermolecular interactions such as dimerization. acs.orgmiami.edu
Ligand Properties and Coordination Chemistry Research of this compound
This compound and its structural analogs, the hydroxypyridinones, are recognized for their excellent metal-chelating properties. kcl.ac.ukmdpi.comresearchgate.net These compounds act as bidentate ligands, coordinating to metal ions through the oxygen atoms of the hydroxyl and keto groups, forming stable five-membered chelate rings. researchgate.net Their ability to form stable complexes with a variety of metal ions has made them subjects of extensive research in coordination chemistry.
Chelation with Transition Metal Ions (e.g., Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Ru(II))
The coordination of this compound and related ligands with a range of transition metal ions has been investigated. Spectroscopic analysis has demonstrated the formation of stable 3:1 complexes between 3-hydroxy-1-methylpyridine-2(1H)-thione and Fe(III). nih.gov The high stability of such complexes is a characteristic feature of hydroxypyridinone-based chelators with hard metal ions like Fe(III). mdpi.com Studies on related pyridinethione and hydroxypyridinone compounds have also documented the formation of complexes with Co(II), Ni(II), Cu(II), and Zn(II). semanticscholar.orgnih.gov For instance, research on a pyridyl-arylidine Schiff base ligand, which shares coordination features, showed the formation of tetrahedral complexes with Co(II) and square planar complexes with Cu(II) and Ni(II). ekb.eg Furthermore, the interaction of a derivative, 3-hydroxy-1-(2-hydroxyethyl)pyridine-2(1H)-thione, with Pb(II) has been reported, highlighting the versatility of this class of ligands in coordinating with various metal ions. nih.gov
Structural Elucidation of Metal Complexes
The structures of metal complexes involving hydroxypyridinone and pyridinethione ligands are typically elucidated using a combination of spectroscopic methods and single-crystal X-ray diffraction. These techniques provide detailed information about the coordination geometry, bond lengths, and bond angles within the complex.
X-ray Crystallographic Studies of this compound Complexes
X-ray crystallography offers definitive proof of the solid-state structure of metal complexes. While specific crystallographic data for this compound complexes are not widely available in the provided search results, studies on closely related N-derivatized 3-hydroxy-4-pyridiones provide valuable insights into the expected structural features. nih.gov For example, the solid-state structures of Zn(II) and Fe(III) complexes with a bidentate hydroxypyridinone ligand have been analyzed using X-ray crystallography. nih.gov Similarly, the crystal structure of a Cu(II) complex with a related ligand has been determined. nih.gov These studies typically reveal the coordination of the metal ion to the oxygen atoms of the ligand, leading to the formation of stable chelate structures. The geometry of the resulting complexes can vary depending on the metal ion and the stoichiometry of the complex.
Spectroscopic Characterization of Metal Chelates (IR, UV-Vis, NMR)
The coordination of this compound to metal ions such as iron(III), nickel(II), copper(II), and zinc(II) induces significant changes in its spectroscopic properties. These changes, observable through Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, provide critical insights into the nature of the metal-ligand bonding.
In the Infrared (IR) spectra , the coordination of the ligand to a metal center is typically evidenced by shifts in the vibrational frequencies of the C=S (thione) and N-O (N-oxide) bonds. The stretching vibration of the C=S bond, in particular, is a sensitive indicator of coordination through the sulfur atom. Upon chelation, this band often shifts to a lower wavenumber, indicating a weakening of the C=S double bond character due to the donation of electron density to the metal ion. Similarly, changes in the N-O stretching frequency can provide evidence of coordination involving the oxygen atom.
Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in probing the electronic transitions within the metal complexes. The free ligand exhibits characteristic π→π* and n→π* transitions. Upon complexation, new absorption bands often appear, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. For instance, the formation of iron(III) complexes with hydroxypyridinethione ligands gives rise to intense LMCT bands in the visible region, which are responsible for their characteristic colors. The position and intensity of these bands are dependent on the specific metal ion and the coordination geometry of the complex.
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the structure of the diamagnetic metal complexes in solution. In ¹H NMR spectra, the coordination of the ligand to a metal ion leads to shifts in the resonances of the protons on the pyridine (B92270) ring. The magnitude and direction of these shifts depend on the changes in the electronic environment of the protons upon complexation. For paramagnetic complexes, such as those of copper(II) and high-spin iron(III), the NMR signals are often broadened beyond detection, limiting the utility of this technique for structural elucidation.
A comprehensive study on the transition-metal coordination chemistry of this compound (referred to as 3,2-HOPTO) has provided valuable spectroscopic data for its complexes with various metals.
Table 1: Selected Spectroscopic Data for Metal Chelates of this compound
| Metal Ion | Technique | Key Observations |
| Fe(III) | UV-Vis | Intense Ligand-to-Metal Charge Transfer (LMCT) bands observed. |
| Ni(II) | UV-Vis | Absorption bands consistent with the specific coordination geometry. |
| Cu(II) | UV-Vis | Characteristic d-d transitions and charge transfer bands. |
| Zn(II) | NMR | Shifts in proton resonances of the pyridine ring upon coordination. |
Electrochemical Properties and Redox Behavior of Metal Complexes
The electrochemical properties of metal complexes of this compound are of significant interest as they shed light on the redox activity of the coordinated metal center and the potential for the complex to participate in electron transfer reactions. Cyclic voltammetry is a key technique used to investigate these properties.
Studies on transition metal complexes of hydroxypyridinethiones have demonstrated that the redox potential of the metal ion is significantly influenced by the coordination environment provided by the ligand. The O,S donor set of this compound can stabilize different oxidation states of the metal, thereby tuning its redox behavior.
For instance, the cyclic voltammograms of iron complexes of analogous hydroxypyridinethione ligands show reversible or quasi-reversible Fe(III)/Fe(II) redox couples. The potential at which this redox process occurs is a measure of the stability of the respective oxidation states in the complex. This property is crucial in biological contexts, where the ability of an iron chelator to prevent redox cycling is a key aspect of its antioxidant activity.
Similarly, the electrochemical behavior of copper and nickel complexes provides insights into the Cu(II)/Cu(I) and Ni(II)/Ni(I) redox processes, respectively. The specific redox potentials and the reversibility of these processes are dictated by the coordination geometry and the electronic effects of the ligand.
Table 2: Electrochemical Data for Selected Metal Complexes of Hydroxypyridinethione Ligands
| Metal Complex | Redox Couple | Potential (V vs. reference electrode) |
| Fe(3,2-HOPTO)₃ | Fe(III)/Fe(II) | Varies with solvent and conditions |
| Ni(3,2-HOPTO)₂ | Ni(II)/Ni(I) | Varies with solvent and conditions |
| Cu(3,2-HOPTO)₂ | Cu(II)/Cu(I) | Varies with solvent and conditions |
Ligand Protonation Constants and Solution Equilibria in Coordination Studies
The coordination of this compound to metal ions in solution is governed by a series of equilibria, including the protonation of the ligand itself. The protonation constants (pKa values) of the ligand are fundamental parameters that determine the predominant species of the ligand at a given pH and, consequently, its availability to bind to metal ions.
The 3-hydroxy group of the pyridinethione ring is acidic and can be deprotonated to form an anionic ligand that can then chelate a metal ion. The pKa value for this deprotonation is a critical factor in the formation of metal complexes. For the parent compound, 1-hydroxy-2(1h)-pyridinethione (pyrithione), the pKa for the hydroxyl proton is approximately 4.6. The presence of the methyl group at the 1-position in this compound is expected to have a minor electronic effect on this value.
The study of solution equilibria involves determining the stability constants of the various metal-ligand species that form in solution. These constants quantify the strength of the interaction between the metal ion and the ligand. Potentiometric or spectrophotometric titrations are commonly employed to determine these values. The stability of the resulting metal complexes is a key indicator of the ligand's efficacy as a chelating agent.
Table 3: Protonation Constants for this compound
| Equilibrium | pKa |
| HL ⇌ H⁺ + L⁻ | Reported in literature |
Role as a Radical Precursor in Organic Transformations
Beyond its coordination chemistry, this compound and its parent compound, N-hydroxypyridine-2-thione, play a significant role in organic synthesis as precursors to radicals. This reactivity is famously exploited in the Barton-McCombie deoxygenation and related radical reactions.
The key intermediate in these transformations is the O-acyl ester of N-hydroxypyridine-2-thione, commonly known as a Barton ester. These esters can be readily prepared from carboxylic acids. Upon initiation by light or heat, the relatively weak N-O bond in the Barton ester undergoes homolytic cleavage to generate a carboxyl radical and a pyridylthiyl radical.
The carboxyl radical rapidly decarboxylates to produce an alkyl radical and carbon dioxide. This alkyl radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization. The pyridylthiyl radical primarily acts as a chain-propagating species.
This method provides a versatile and efficient way to generate radicals from carboxylic acids under mild conditions, avoiding the use of toxic tin hydrides that are often employed in other radical reactions. The utility of Barton esters has been demonstrated in the synthesis of complex natural products and other fine chemicals.
Theoretical and Computational Studies on 3 Hydroxy 1 Methyl 2 1h Pyridinethione
Quantum Chemical Calculations (e.g., DFT, Ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are pivotal in understanding the fundamental characteristics of 3-Hydroxy-1-methyl-2(1h)-pyridinethione. These computational approaches are used to model the molecule's behavior and properties with a high degree of accuracy.
A critical aspect of pyridinethione chemistry is the potential for tautomerism, specifically the equilibrium between the thione form (containing a C=S bond) and the thiol form (containing an S-H bond). nih.govnih.gov Computational studies on the parent compound, 2-pyridinethione, have shown that while the thiol tautomer can be more stable in the gas phase, the thione form is thermodynamically more stable in solution. nih.govacs.org This preference is largely attributed to the thione's significantly larger dipole moment, which is better stabilized by polar solvents. nih.gov For this compound, calculations would focus on the thione tautomer as the predominant species under typical conditions.
Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) are commonly employed to perform this optimization. nih.gov
The process yields precise data on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental for understanding the molecule's steric and electronic properties.
Disclaimer: The following table contains representative data illustrative of the output from a DFT/B3LYP geometry optimization. This data is based on typical values for similar heterocyclic compounds and is not from a published study on this compound.
Interactive Table: Illustrative Optimized Geometric Parameters
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C=S | 1.68 Å | |
| C-O | 1.35 Å | |
| N-CH₃ | 1.47 Å | |
| N-C₂ | 1.39 Å | |
| N-C₆ | 1.38 Å | |
| C₂-C₃ | 1.42 Å | |
| C₃-C₄ | 1.38 Å | |
| Bond Angles | ||
| C₂-N-C₆ | 121.5° | |
| N-C₂-C₃ | 118.0° | |
| C₂-C₃-C₄ | 120.5° | |
| O-C₃-C₂ | 122.0° | |
| Dihedral Angles | ||
| S=C₂-N-C₆ | 179.8° | |
| O-C₃-C₄-C₅ | -179.9° |
Once the geometry is optimized, the electronic structure can be analyzed to understand the distribution of electrons within the molecule. This analysis provides insights into the molecule's reactivity, polarity, and intermolecular interactions.
Partial Charges: Natural Bond Orbital (NBO) or Mulliken population analysis is used to calculate the partial charge on each atom. These charges reveal the electrophilic and nucleophilic sites within the molecule. In this compound, the thione sulfur and hydroxyl oxygen atoms are expected to carry significant negative partial charges, making them key sites for interaction with electrophiles and metal ions. The hydrogen of the hydroxyl group would conversely be electropositive.
Disclaimer: The following table provides illustrative electronic property values derived from computational analysis. This data is intended to represent the typical output of such calculations and is not from a specific published study on this compound.
Interactive Table: Illustrative Electronic Properties
| Property | Atom(s) | Calculated Value |
| Partial Charges (NBO) | ||
| Thione Sulfur (S) | -0.45 e | |
| Hydroxyl Oxygen (O) | -0.68 e | |
| Hydroxyl Hydrogen (H) | +0.48 e | |
| Ring Nitrogen (N) | -0.52 e | |
| Dipole Moment | Entire Molecule | ~4.5 - 5.5 D |
Spectroscopic Property Prediction and Interpretation (NMR, IR, UV-Vis)
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental peaks with greater confidence and distinguish between different structural isomers or tautomers. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental data, help in the complete structural elucidation of the molecule.
IR Spectroscopy: The vibrational frequencies from an optimized geometry calculation can be used to simulate the infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=S stretch, O-H bend). This is particularly useful in tautomer analysis, as the presence or absence of a peak for an S-H stretch can help confirm the dominance of the thione form. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption. nih.gov The calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum.
Molecular Modeling of Interactions (e.g., Ligand-Metal Binding Modes)
The structure of this compound, featuring a hydroxyl group and a thione group in proximity on a pyridine (B92270) ring, makes it an excellent candidate as a chelating agent for metal ions. This class of compounds is analogous to the well-studied hydroxypyridinones (HOPOs), which are powerful building blocks for metal chelators. nih.govkcl.ac.uk
Molecular modeling and DFT are used to investigate how this ligand binds to various metal ions. The deprotonated hydroxyl oxygen and the thione sulfur act as a bidentate O,S-donor set, coordinating with a metal center to form a stable five-membered ring. nih.gov
Computational models can predict:
Binding Geometry: The preferred coordination geometry of the resulting metal complex (e.g., octahedral, tetrahedral).
Binding Energy: The strength of the ligand-metal interaction, which indicates the stability of the complex.
Electronic Properties of the Complex: How the electronic structure of the ligand changes upon coordination to the metal.
Studies on related hydroxypyridinone chelators have used molecular modeling to predict the geometry of their metal complexes, confirming their efficacy as sequestering agents for hard metal ions. nih.gov By analogy, modeling of this compound would provide critical insights into its potential as a specific and stable chelator for various metal ions.
Advanced Analytical Methodologies in 3 Hydroxy 1 Methyl 2 1h Pyridinethione Research
Spectroscopic Techniques for Structural and Mechanistic Studies
Spectroscopy is a cornerstone in the study of 3-Hydroxy-1-methyl-2(1h)-pyridinethione, providing fundamental insights into its molecular structure, bonding, and electronic nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the nuanced structural features of this compound in solution. A key area of investigation is its potential for tautomerism, where the molecule can exist in equilibrium between its thione and thiol forms.
Tautomeric Analysis: The compound can theoretically exist in two primary tautomeric forms: the pyridinethione form and the pyridine-2-thiol (B7724439) form. Advanced 1D and 2D NMR techniques, including ¹H NMR, ¹³C NMR, and heteronuclear experiments like HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in identifying the dominant tautomer in a given solvent. The chemical shifts of the protons and carbons within the pyridine (B92270) ring, as well as the presence or absence of a distinct thiol (-SH) proton signal, provide definitive evidence. For instance, the carbon atom at the 2-position (C2) is expected to have a significantly different chemical shift depending on whether it is part of a C=S bond (thione) or a C-S bond (thiol).
Complexation Studies: NMR is also invaluable for studying how this compound interacts with other chemical species, such as metal ions. Upon complexation, changes in the chemical shifts of the ¹H and ¹³C nuclei can pinpoint the binding sites on the molecule. For example, a significant downfield shift of the protons adjacent to the hydroxyl and thione groups would suggest that these are the coordination sites for a metal ion. Such studies are critical for understanding the compound's behavior in biological systems and for the design of novel coordination complexes.
| Carbon Atom | Predicted δ (ppm) in Thione Form | Predicted δ (ppm) in Thiol Form | Rationale for Shift Difference |
|---|---|---|---|
| C2 | ~175-185 | ~145-155 | Significant deshielding in the thione form due to the C=S double bond. |
| C3 | ~150-160 | ~155-165 | Affected by the electronic nature of the adjacent C-O vs. C=C-O bond. |
| C6 | ~135-145 | ~130-140 | Minor changes based on the overall electronic distribution in the ring. |
Mass spectrometry (MS) is an essential technique for confirming the molecular identity of this compound and investigating reaction mechanisms.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass, allowing for the confirmation of its elemental formula (C₆H₇NOS). The expected monoisotopic mass is approximately 141.0248 g/mol . nih.gov
Mechanistic Studies: By analyzing the fragmentation patterns under techniques like electron ionization (EI-MS) or tandem mass spectrometry (MS/MS), researchers can deduce the compound's structure and connectivity. The fragmentation can reveal the loss of stable neutral molecules (e.g., CO, SH) or radicals, providing a fingerprint that confirms the arrangement of atoms. This information is vital for confirming the products of a chemical synthesis or for identifying metabolites in biological studies.
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the bonds within a molecule, offering direct information about the functional groups present. For this compound, FTIR is particularly useful for analyzing the bonds involved in tautomerism and hydrogen bonding.
Key vibrational bands include:
O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group. The broadening is often a result of intermolecular hydrogen bonding.
C=S Stretch: The thiocarbonyl (thione) group gives rise to a characteristic absorption band. This band is typically found in the 1100-1250 cm⁻¹ region and its presence is strong evidence for the dominance of the thione tautomer in the solid state.
C=C and C=N Stretches: Vibrations from the pyridine ring appear in the 1400-1650 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond within the ring and the N-CH₃ bond contribute to the spectrum, typically in the 1200-1350 cm⁻¹ range.
Analysis of these bands can confirm the successful synthesis of the compound and provide evidence for its solid-state structure.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methyl) | Stretching | 2850-2960 |
| C=C / C=N | Ring Stretching | 1400-1650 |
| C=S | Stretching | 1100-1250 |
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the conjugated π-systems within the molecule.
For this compound, the pyridine ring and the thione group constitute the primary chromophore. The spectrum is expected to show intense absorptions corresponding to π → π* transitions associated with the conjugated system. libretexts.org A weaker absorption at a longer wavelength, corresponding to the n → π* transition of the non-bonding electrons on the sulfur atom, may also be observed. libretexts.org
Solvent polarity can influence the position of these absorption maxima (λ_max). By studying the spectrum in a range of solvents (solvatochromism), researchers can gain insight into the electronic structure of the molecule's ground and excited states. For example, the parent compound, 2(1H)-pyridinethione, exhibits strong absorption bands that are characteristic of such transitions. nist.gov The presence of the hydroxyl and methyl substituents on the ring is expected to modify the precise wavelengths of these absorptions.
Chromatographic and Separation Science Applications in Research
Chromatographic techniques are indispensable for the purification of this compound and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used. A typical HPLC method would involve:
Stationary Phase: A reversed-phase column, such as a C18 column, where a nonpolar stationary phase is used.
Mobile Phase: A polar mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. The composition can be run as a gradient to ensure optimal separation.
Detection: A UV detector set to one of the molecule's absorption maxima (e.g., around 260-280 nm) is commonly used to monitor the column effluent. nih.gov
This setup allows for the separation of the target compound from starting materials, byproducts, and impurities, enabling the collection of a highly pure sample for further analysis and ensuring the reliability of research findings.
Electrochemical Analytical Techniques (e.g., Cyclic Voltammetry for Redox Behavior)
Electrochemical methods like cyclic voltammetry (CV) are used to study the redox properties of this compound. CV measures the current that develops in an electrochemical cell as the voltage is varied. This technique can determine the oxidation and reduction potentials of the compound.
The thiol-thione moiety is electrochemically active and can undergo oxidation. By scanning the potential, CV can reveal if the oxidation process is reversible or irreversible and at what potential it occurs. This information is valuable for understanding the compound's potential role in redox-sensitive biological processes and its stability under different electrochemical conditions.
Applications and Research Potential in Chemical Sciences Non Clinical
Reagents in Synthetic Organic Chemistry
The functional group present in 3-Hydroxy-1-methyl-2(1h)-pyridinethione is a cyclic thiohydroxamic acid. This moiety is structurally related to N-hydroxy-2-pyridinethione, the key component of Barton esters. Barton esters are reactive intermediates used for the generation of carbon-centered radicals from carboxylic acids. The process, known as Barton decarboxylation, involves the formation of an O-acyl thiohydroxamate which can then undergo homolytic cleavage when exposed to a radical initiator and a chain-carrying species.
While direct literature on this compound as a reagent for radical generation is not extensive, its structural similarity to N-hydroxy-2-pyridinethione suggests analogous reactivity. orgsyn.org The reaction proceeds through the formation of an ester with a carboxylic acid, which can then be fragmented using light or a radical initiator to produce a carbon radical from the carboxylic acid's R-group. This radical can then be trapped by a hydrogen atom source or participate in various C-C bond-forming reactions. The general utility of related N-hydroxythiopyridones in generating radicals from carboxylic acids makes this class of compounds valuable tools in organic synthesis for deoxygenation, halogenation, and the formation of carbon-carbon or carbon-heteroatom bonds. orgsyn.org
The presence of the N-methyl and 3-hydroxy substituents on the pyridinethione ring may modulate the reagent's solubility, stability, and the reactivity of the resulting ester, offering potential advantages or different reaction kinetics compared to the parent compound.
Metal Ion Sequestration and Environmental Remediation Strategies
The escalating issue of heavy metal contamination in water sources has driven the search for effective chelating agents for environmental remediation. researchgate.netmdpi.comprimescholars.com this compound, also known as 3,2-HOPTO, has been specifically investigated as a ligand for the sequestration of toxic metal ions, particularly lead(II). nih.gov
The compound acts as a bidentate chelator, using its oxygen and sulfur atoms (O,S donor set) to form stable complexes with metal ions. Research into the coordination chemistry of 3,2-HOPTO with lead(II) has shown the formation of stable complexes. nih.gov The soft nature of the sulfur donor atom provides a high affinity for soft metal ions like Pb(II), while the hard oxygen donor ensures a stable chelate ring. This dual character makes it a promising candidate for selective metal ion binding.
Preliminary studies have demonstrated that ligands of this class can bind lead(II) preferentially over common biological metal ions such as magnesium(II) and calcium(II). nih.gov This selectivity is crucial for remediation applications to avoid stripping essential minerals from the environment. While simple 2:1 ligand-to-metal complexes may be displaced by stronger, broad-spectrum chelators like EDTA, the research suggests that incorporating the 3,2-HOPTO moiety into larger, tetradentate structures could significantly enhance binding affinity and create highly effective and selective ligands for lead(II) sequestration. nih.gov The development of such ligands represents a key strategy in creating new materials and processes for treating industrial wastewater and remediating contaminated sites. mdpi.comkcl.ac.uk
| Ligand | Target Metal Ion | Key Findings |
| This compound (3,2-HOPTO) | Lead (Pb²⁺) | Forms stable complexes via O,S coordination. Shows potential for selective binding over Ca²⁺ and Mg²⁺. nih.gov |
| Related Pyridine (B92270) Derivatives | Various (Cu²⁺, Co²⁺, Zn²⁺) | Good to moderate extraction efficiencies (50-90%) for several heavy metal ions have been demonstrated. elsevierpure.com |
| Hydroxypyridinone (HP) Polymers | Iron (Fe³⁺) | HP-functionalized resins and polymers show effective sorption of hard metal ions from aqueous solutions. kcl.ac.uk |
Development of Ligands for Metalloprotein Inhibition (Focus on Metal Binding Group Design and Interactions)
Metalloenzymes, which constitute over 30% of all enzymes, rely on a coordinated metal ion (often zinc, iron, or copper) in their active site for catalytic activity. nih.gov The inhibition of these enzymes is a key strategy in medicinal chemistry, and a primary approach involves designing small molecules that can effectively chelate the catalytic metal ion, displacing water or endogenous substrates and rendering the enzyme inactive.
This compound serves as an excellent metal-binding group (also known as a zinc-binding group, ZBG) for this purpose. mdpi.com Its key features for this application include:
Bidentate Chelation : The O,S donor set can form a stable five-membered chelate ring with the metal ion in the enzyme's active site.
High Affinity : The combination of a hard oxygen donor and a soft sulfur donor provides high affinity for the borderline zinc(II) ion, which is common in metalloprotein active sites. nih.gov
Tunable Scaffold : The pyridinethione ring can be readily functionalized at other positions to introduce additional functionalities that can interact with the surrounding protein residues, thereby increasing both the potency and selectivity of the inhibitor. frontiersin.org
Catalysis and Material Science Applications
The ability of this compound to form stable complexes with a wide range of transition metals opens up possibilities for its use in catalysis and material science. ciac.jl.cnucj.org.ua A metal complex's catalytic activity is highly dependent on the ligand environment, which influences the metal center's redox potential, coordination geometry, and accessibility. The O,S ligand framework of 3,2-HOPTO can stabilize various oxidation states of transition metals, making its complexes candidates for catalysts in oxidation, reduction, or C-C coupling reactions.
In material science, the parent compound pyrithione (B72027) is well-known in the form of zinc pyrithione, which is used as an anti-fouling agent in marine paints. wikipedia.org This application relies on the controlled release of the active compound, which prevents the growth of barnacles, algae, and other marine organisms on submerged surfaces. The formation of a stable, sparingly soluble zinc complex is key to this material application.
Furthermore, the pyridinethione scaffold can be incorporated into larger polymeric structures. researchgate.net Pyridine-based polymers are known to have interesting photophysical and electronic properties. mdpi.commit.edu By functionalizing this compound and polymerizing it, new materials with built-in metal-chelating sites could be created. Such materials could find applications as:
Catalyst Supports : Immobilizing metal complexes on a polymer backbone.
Sensing Materials : Polymers that change color or fluorescence upon binding to specific metal ions.
Functional Coatings : Surfaces with tailored metal-binding or antimicrobial properties.
The coordination chemistry of this compound with metals like gold(III) has also been explored, indicating its versatility in forming complexes with precious metals, which could have applications in electronics or specialized catalytic processes. ciac.jl.cn
Future Research Directions and Unexplored Avenues for 3 Hydroxy 1 Methyl 2 1h Pyridinethione
Novel Synthetic Approaches and Derivatization
Future synthetic research on 3-Hydroxy-1-methyl-2(1h)-pyridinethione should focus on developing more efficient, sustainable, and diverse methodologies. While classical synthetic routes exist, exploring novel strategies could provide access to a wider array of derivatives with tailored properties.
Key Unexplored Avenues:
Biocatalytic and Enzymatic Synthesis: The use of enzymes or whole-cell systems for the synthesis of pyridinethione derivatives is a largely unexplored area. Research could focus on identifying or engineering enzymes capable of catalyzing key steps, such as the regioselective hydroxylation or thionation of pyridine (B92270) precursors. This approach offers the potential for highly stereoselective and environmentally benign syntheses.
Continuous Flow Chemistry: The application of microreactor technology could enable safer, more efficient, and scalable synthesis of this compound and its derivatives. Flow chemistry allows for precise control over reaction parameters, which could be beneficial for handling reactive intermediates and improving yields.
Photoredox and Electrochemical Synthesis: These modern synthetic techniques offer unique reactivity patterns that could be exploited for the construction and functionalization of the pyridinethione ring. Investigating light- or electricity-driven reactions could lead to novel and previously inaccessible derivatives.
Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold at a late stage of the synthesis would be highly valuable. This would allow for the rapid generation of a library of analogues with diverse functionalities for screening in various applications.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in microreactors. |
| Photoredox/Electrochemistry | Access to unique reactive intermediates and reaction pathways. | Exploration of novel bond-forming reactions. |
| Late-Stage Functionalization | Rapid diversification of the core structure. | Development of selective C-H activation and cross-coupling methods. |
Advanced Mechanistic Insights into Reactivity
A deeper understanding of the fundamental reactivity of this compound is crucial for its rational application. Future research should employ advanced analytical and computational techniques to elucidate the mechanisms of its key transformations.
Key Unexplored Avenues:
Tautomerism and Prototropic Equilibria: A detailed investigation into the tautomeric equilibria of this compound in different solvents and at various temperatures is warranted. While it is known to exist in tautomeric forms, the energetic landscape and the factors governing the equilibrium are not fully understood. Advanced spectroscopic techniques (e.g., variable-temperature NMR) and computational modeling could provide valuable insights. nih.gov
Reaction Pathway Elucidation: The mechanisms of many reactions involving this compound, such as its coordination to metals or its role in organic reactions, are often proposed without detailed experimental or computational support. Future studies should focus on trapping reactive intermediates, performing kinetic analyses, and using computational tools to map out the complete reaction energy profiles.
Ambident Nucleophilicity/Electrophilicity: The molecule possesses multiple reactive sites (O, S, N, and the aromatic ring). A systematic study of its ambident reactivity towards a wide range of electrophiles and nucleophiles would provide a predictive framework for its chemical behavior.
Exploration of New Coordination Chemistry
The presence of multiple donor atoms (oxygen and sulfur) makes this compound an excellent ligand for a variety of metal ions. While some coordination complexes have been reported, there is significant scope for expanding its coordination chemistry.
Key Unexplored Avenues:
Coordination to a Broader Range of Metals: Systematic studies on the coordination of this compound with a wider array of transition metals, lanthanides, and actinides could lead to the discovery of novel complexes with interesting magnetic, optical, or catalytic properties.
Heterometallic and Polynuclear Complexes: The design and synthesis of complexes containing multiple metal centers bridged by the pyridinethione ligand is a promising area. Such complexes could exhibit cooperative effects leading to enhanced catalytic activity or unique materials properties.
Supramolecular Assemblies: The ability of the ligand to participate in hydrogen bonding and π-stacking interactions could be exploited to construct intricate supramolecular architectures, such as coordination polymers and metal-organic frameworks (MOFs). nih.gov
Bioinorganic and Medicinal Applications: Given the biological relevance of pyridinone and pyridinethione scaffolds, exploring the coordination chemistry of this compound with biologically relevant metal ions could lead to the development of new therapeutic or diagnostic agents.
The following table outlines potential areas of exploration in the coordination chemistry of this ligand:
| Area of Exploration | Potential Outcomes and Applications |
| Lanthanide and Actinide Complexes | Development of new luminescent materials and catalysts. |
| Heterometallic Systems | Creation of synergistic catalysts and magnetic materials. |
| Coordination Polymers and MOFs | Design of porous materials for gas storage and separation. |
| Bioinorganic Chemistry | Development of metallodrugs and diagnostic probes. |
Integration of Multiscale Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is a powerful tool for accelerating scientific discovery. Future research on this compound should leverage this integrated approach to gain a more comprehensive understanding of its properties and reactivity.
Key Unexplored Avenues:
Predictive Modeling of Properties: Using quantum chemical calculations (e.g., Density Functional Theory) to predict the spectroscopic, electronic, and thermodynamic properties of this compound and its derivatives. These predictions can then be validated by experimental measurements, providing a robust understanding of structure-property relationships. nih.gov
In Silico Design of Novel Derivatives: Employing computational screening methods to design new derivatives with optimized properties for specific applications, such as enhanced metal chelation or improved biological activity. This in silico approach can prioritize synthetic targets and reduce the experimental workload.
Molecular Dynamics Simulations: Using molecular dynamics simulations to study the behavior of this compound and its metal complexes in different environments, such as in solution or at the active site of a protein. This can provide insights into solvation effects, conformational dynamics, and binding interactions.
Combined Spectroscopic and Computational Analysis: The detailed interpretation of complex experimental spectra (e.g., NMR, IR, UV-Vis) can be greatly enhanced by a parallel computational analysis. This combined approach can lead to a more accurate assignment of spectral features and a deeper understanding of the underlying electronic structure.
Development of Highly Selective Chemical Probes and Reagents
The unique chemical properties of this compound make it a promising scaffold for the development of specialized chemical tools.
Key Unexplored Avenues:
Fluorescent and Colorimetric Sensors: By incorporating fluorogenic or chromogenic moieties into the this compound structure, it may be possible to develop selective sensors for specific metal ions or small molecules. The chelation event could trigger a change in the photophysical properties of the molecule, enabling visual or spectroscopic detection.
Bioorthogonal Reagents: Exploring the reactivity of this compound and its derivatives for use in bioorthogonal chemistry. This could involve developing reactions that are highly selective and occur under physiological conditions, allowing for the labeling and tracking of biomolecules in living systems.
Covalent Probes for Target Identification: Designing derivatives of this compound that can form covalent bonds with specific biological targets. Such probes would be invaluable for identifying the binding partners of this class of compounds and elucidating their mechanisms of action.
Reagents for Organic Synthesis: The unique reactivity of the pyridinethione moiety could be harnessed to develop novel reagents for organic synthesis. For example, it could serve as a precursor for generating reactive intermediates or as a ligand to modulate the reactivity of a catalytic metal center.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Hydroxy-1-methyl-2(1H)-pyridinethione, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound can be synthesized via cyclization reactions using thiourea or thioacetamide under reflux in ethanol. Optimization involves adjusting molar ratios (e.g., 1:1:1 for precursors) and reaction duration (e.g., 4 hours). Purification is achieved through recrystallization in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Aromatic protons appear at δ 6.88–7.73 ppm, while methoxy/methyl groups resonate at δ 3.82–3.98 ppm.
- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .
- Elemental analysis : Validates stoichiometry (e.g., C/H/N/S ratios) .
Q. How does pH influence the stability and tautomeric forms of this compound in solution?
- Methodological Answer : Perform UV-Vis and NMR titrations across pH 2–12. Under alkaline conditions (pH >10), the thione-thiol tautomer equilibrium shifts toward the deprotonated thiolate form, altering reactivity. Stability assays (e.g., accelerated degradation studies) confirm hydrolytic resistance at neutral pH .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at 4°C in amber vials to minimize photolytic decomposition and oxidation. Lyophilization is advised for long-term stability .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Answer : Use standardized shake-flask methods with HPLC quantification. For example, measure solubility in DMSO (≥50 mg/mL) versus water (<0.1 mg/mL) at 25°C, noting batch-to-batch variability in crystallinity .
Advanced Research Questions
Q. What strategies are employed to synthesize transition metal complexes with this compound, and how do ligand geometries affect properties?
- Methodological Answer : React the ligand with Co(II) or Ni(II) salts in DMSO to form bis-complexes (e.g., [M(DMSO)₂(L)₂]). Characterize via single-crystal X-ray diffraction to confirm octahedral geometry and assess magnetic susceptibility for spin states .
Q. How does this compound act as a photolytic precursor for hydroxyl radicals, and what experimental setups ensure controlled generation?
- Methodological Answer : Irradiate the compound at 254 nm in deoxygenated aqueous solutions. Use spin-trapping agents (e.g., DMPO) with electron spin resonance (ESR) to quantify •OH yield. Control light intensity and solvent polarity to modulate radical flux .
Q. What mechanistic insights explain the pH-dependent coordination behavior of this compound with d-block metals?
- Methodological Answer : Conduct potentiometric titrations coupled with UV-Vis spectroscopy. At pH <5, the ligand binds via S and O donors, while at pH >7, deprotonation enables bridging modes. EPR studies reveal Jahn-Teller distortions in Cu(II) complexes .
Q. How do structural modifications of this compound derivatives alter their antimicrobial efficacy in structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize derivatives with halogen or methoxy substituents. Test minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) via broth microdilution. Correlate lipophilicity (logP) with membrane permeability .
Q. What computational models predict the antioxidant/pro-oxidant duality of this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
